Patellamide F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

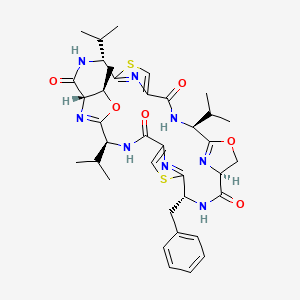

Patellamide F is a natural product found in Lissoclinum patella with data available.

科学的研究の応用

Introduction to Patellamide F

This compound is a cyclic peptide derived from the marine tunicate Lissoclinum patella. It is part of a larger family of compounds known as patellamides, which have garnered attention for their unique structural properties and potential therapeutic applications, particularly in oncology. The compound's cytotoxic properties have been the focus of numerous studies, highlighting its potential in cancer treatment and other biomedical applications.

Structural Characteristics

This compound exhibits a complex cyclic structure characterized by the presence of thiazole and oxazoline heterocycles. These heterocycles are formed through a series of biosynthetic steps including heterocyclization, macrocyclization, and epimerization. The specific arrangement of amino acids within the cyclic structure contributes to its biological activity and interaction with cellular targets.

Cytotoxicity Studies

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against murine leukemia cells with an IC50 value ranging from 2-4 µg/mL. Additionally, it has been tested against human acute lymphoblastic leukemia cell lines, exhibiting an ID50 of 0.028 µg/mL, indicating potent anti-cancer properties.

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50/ID50 Value | Notes |

|---|---|---|

| L1210 (murine leukemia) | 2-4 µg/mL | Significant cytotoxicity |

| CEM (human ALL) | 0.028 µg/mL | Potent activity |

| NCI-60 Panel | Average LC50 = 13 µM | General cytotoxicity across multiple lines |

Anticancer Drug Development

The promising cytotoxic profile of this compound makes it a candidate for further development as an anticancer agent. Research has focused on synthesizing analogs to enhance its efficacy and reduce potential side effects associated with natural extracts.

Metal Coordination Studies

Recent studies have explored the coordination properties of this compound with metal ions such as copper(II). These interactions can enhance the biological activity of the compound and provide insights into its mechanism of action. The ability to form stable complexes with metal ions may also lead to novel therapeutic applications in metal-based drug designs.

Table 3: Metal Coordination Properties

| Metal Ion | Binding Affinity | Potential Applications |

|---|---|---|

| Copper(II) | High affinity | Enhances biological activity; drug design |

Case Studies in Application

- Cytotoxicity-Directed Fractionation : Initial isolation and characterization were performed through cytotoxicity-directed fractionation from Lissoclinum patella, leading to the discovery of this compound's significant anticancer properties .

- Synthetic Analog Development : Researchers have developed synthetic analogs of this compound that retain its core structure while modifying side chains to improve potency and selectivity against cancer cells .

- Metal Complex Studies : Investigations into the binding interactions between this compound and copper(II) ions have shown that these complexes exhibit enhanced stability and biological activity, suggesting a pathway for developing metal-based therapeutics .

特性

分子式 |

C37H46N8O6S2 |

|---|---|

分子量 |

762.9 g/mol |

IUPAC名 |

(4S,7R,8S,11R,18S,22S,25R)-25-benzyl-7-methyl-4,11,18-tri(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |

InChI |

InChI=1S/C37H46N8O6S2/c1-17(2)26-34-39-23(14-50-34)30(46)38-22(13-21-11-9-8-10-12-21)36-40-24(15-52-36)31(47)43-27(18(3)4)35-45-29(20(7)51-35)33(49)44-28(19(5)6)37-41-25(16-53-37)32(48)42-26/h8-12,15-20,22-23,26-29H,13-14H2,1-7H3,(H,38,46)(H,42,48)(H,43,47)(H,44,49)/t20-,22-,23+,26+,27+,28-,29+/m1/s1 |

InChIキー |

DIJMIACMPAVWLR-HJXMHUEUSA-N |

SMILES |

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CO4)C(=O)NC(C5=NC(=CS5)C(=O)NC(C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |

異性体SMILES |

C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CO4)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N[C@H](C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |

正規SMILES |

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CO4)C(=O)NC(C5=NC(=CS5)C(=O)NC(C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |

同義語 |

patellamide F |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。